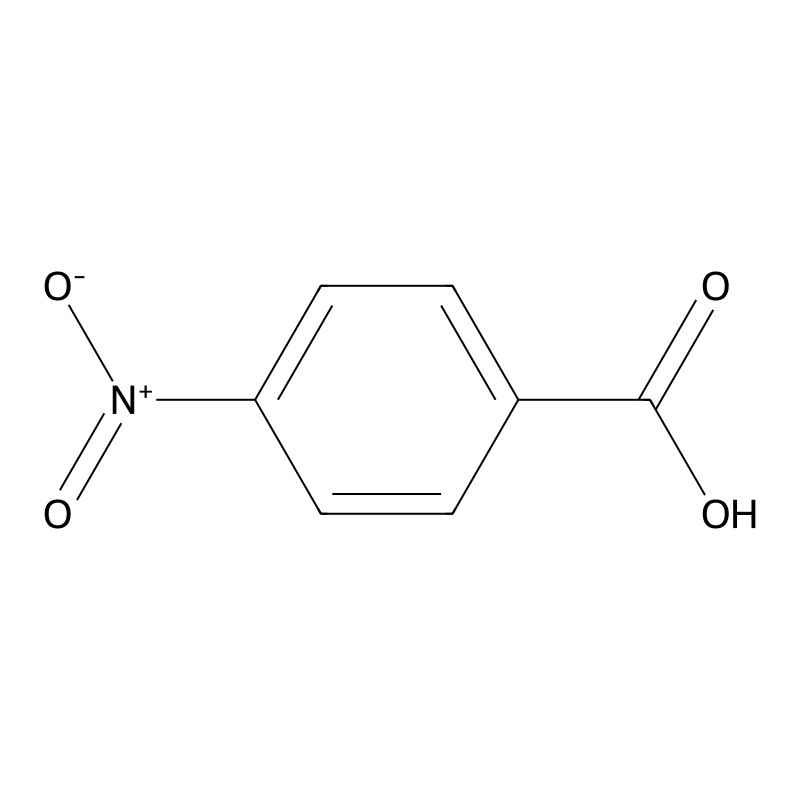

4-Nitrobenzoic acid

HOOCC6H4NO2

C7H5NO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HOOCC6H4NO2

C7H5NO4

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALCOHOL, HOT WATER

Insoluble in cold water

One gram dissolves in 2380 mL water, 110 mL alcohol, 12 mL methanol, 150 mL chloroform, 45 mL ether, 20 mL acetone; slightly soluble in benzene, carbon disulfide; insol in petroleum ether.

In water, 200 mg/L at 25 °C

Solubility in water, g/100ml at 25 °C: 0.03 (poor)

Synonyms

Canonical SMILES

Precursor in Organic Synthesis

4-Nitrobenzoic acid finds significant use as a precursor in the synthesis of various organic chemicals. Its reactive nitro group (-NO2) can be readily manipulated through reduction, substitution, or other chemical transformations, allowing scientists to create diverse functional groups. This versatility makes it a valuable building block for pharmaceuticals, dyes, pigments, and other complex molecules. For instance, 4-nitrobenzoic acid serves as a starting material for the synthesis of p-Aminobenzoic acid (PABA), a crucial precursor for certain antibiotics and sunscreens [].

Here are some specific examples of its application in organic synthesis:

- Synthesis of pharmaceuticals: 4-Nitrobenzoic acid can be converted into various bioactive molecules, including anti-inflammatory drugs, antiparasitic agents, and even potential anti-cancer drugs [, ].

- Production of dyes and pigments: The nitro group can be further modified to introduce functionalities that impart color. This allows for the creation of a wide range of dyes and pigments used in various industries [].

4-Nitrobenzoic acid is an organic compound with the chemical formula C₇H₅NO₄, characterized by a pale yellow solid appearance. This compound features a nitro group (-NO₂) positioned at the para position relative to the carboxylic acid group (-COOH) on a benzene ring. It is commonly used as a precursor in the synthesis of various chemical compounds, including 4-nitrobenzoyl chloride, which is further utilized in the production of anesthetics such as procaine and folic acid. Additionally, it serves as a precursor to 4-aminobenzoic acid, an important compound in biochemistry and pharmacology .

- Esterification: It can react with alcohols to form esters, which are useful in various applications.

- Reduction: The nitro group can be reduced to an amine, producing 4-aminobenzoic acid.

- Nucleophilic Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions under specific conditions.

- Formation of Benzamide: It can react with ammonia or amines to form 4-nitrobenzamide, a compound that has applications in pharmaceuticals .

4-Nitrobenzoic acid exhibits some biological activities, primarily due to its structural components:

- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial activity against certain bacteria and fungi.

- Potential Toxicity: The compound can cause irritation to the skin, eyes, and respiratory tract upon exposure, indicating potential toxicity. Its LD₅₀ value in rats is approximately 1960 mg/kg, suggesting moderate toxicity .

There are several methods for synthesizing 4-nitrobenzoic acid:

- Oxidation of 4-Nitrotoluene: This is the most common method, where 4-nitrotoluene is oxidized using molecular oxygen or dichromate as oxidants.

- Nitration of Polystyrene: This method involves nitrating polystyrene followed by oxidation of the alkyl substituent, which enhances para selectivity due to steric hindrance .

- Direct Nitration: Nitration of benzoic acid can also yield 4-nitrobenzoic acid under controlled conditions.

4-Nitrobenzoic acid has various applications across different fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of drugs such as procaine and folic acid.

- Chemical Synthesis: It serves as a building block for synthesizing other organic compounds.

- Analytical Chemistry: The compound is utilized in analytical methods for detecting and quantifying nitro compounds .

Research on interaction studies involving 4-nitrobenzoic acid has shown:

- Reactivity with Bases and Reducing Agents: It reacts with strong bases and reducing agents, which can lead to decomposition or formation of by-products.

- Catalytic Reactions: Studies have explored its role in catalytic reactions, particularly in forming derivatives like benzamides under specific conditions .

Several compounds share structural similarities with 4-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | Lacks nitro group; used widely as a preservative. |

| 4-Aminobenzoic Acid | C₇H₈N₂O₂ | Derived from 4-nitrobenzoic acid; has amino group. |

| Salicylic Acid | C₇H₆O₃ | Contains hydroxyl group; used for anti-inflammatory purposes. |

| 3-Nitrobenzoic Acid | C₇H₆N₂O₄ | Nitro group at the meta position; different reactivity profile. |

Uniqueness of 4-Nitrobenzoic Acid

What sets 4-nitrobenzoic acid apart from these similar compounds is its specific para orientation of the nitro group relative to the carboxylic acid group, which influences its reactivity and applications in synthetic chemistry. Its role as a precursor for various pharmaceuticals also highlights its significance within organic chemistry .

Oxidation of 4-Nitrotoluene

The historical and still-dominant route transforms 4-nitrotoluene into 4-nitrobenzoic acid via oxidation of the benzylic methyl group. Laboratory preparations typically rely on alkaline aqueous suspensions of potassium permanganate or potassium dichromate, whereas modern industrial plants favour catalytic aerobic systems. Representative parameters are summarised below.

Reaction parameters for the oxidation of 4-nitrotoluene to 4-nitrobenzoic acid

| Oxidant (catalyst) | Solvent / phase | Temperature / pressure | Time | Isolated yield | Reference |

|---|---|---|---|---|---|

| Potassium permanganate (no catalyst) | Aqueous sodium hydroxide, two-phase | 95 °C, atmospheric | 3 h | 80 – 85% [1] | 34 |

| Potassium permanganate + hexadecyl tributyl phosphonium bromide | Two-phase, phase-transfer catalysis | 90 °C, atmospheric | 3 h | ≥92% [1] | 34 |

| Potassium permanganate + polyethylene glycol-200 | Acidic medium | 90 °C, atmospheric | 3 h | ≈47% [1] | 34 |

| Oxygen (no added catalyst) | Methanol, sodium hydroxide | 55 °C, 1.8 MPa O₂ | 24 h | 72% [2] | 10 |

| Oxygen + metalloporphyrin (manganese(III) meso-substituted porphyrin) | Toluene, homogeneous | 55 °C, 2 MPa O₂ | 6 h | 90.4% [3] | 13 |

Key observations:

- Phase-transfer catalysis markedly accelerates permanganate oxidations by homogenising the reaction medium [4] [1].

- Metalloporphyrin biomimetic catalysts enable low-temperature aerobic oxidations with high selectivity and minimise heavy-metal residues [3].

- Catalyst-free methanolic oxygen oxidations remain attractive for cost reasons but demand high oxygen pressures and long residence times [2].

Nitration of Benzoic Acid Derivatives

Direct nitration of benzoic acid preferentially affords the meta-isomer because the electron-withdrawing carboxyl group directs electrophilic substitution to the meta position [5]. Consequently, para-selective strategies require pre-functionalisation or steric control.

Two common approaches are:

- Nitration of benzoic acid under conventional mixed acid (nitric acid / sulphuric acid) conditions at 0 – 5 °C gives predominantly 3-nitrobenzoic acid, with only traces of the para isomer [5].

- Nitration of polystyrene, followed by oxidative cleavage of the polymer side-chain, sterically blocks the ortho positions and yields high para-selectivity; oxidation of the nitrated polymer liberates 4-nitrobenzoic acid in good yield [6] [7].

Advanced Synthesis Techniques

Electrochemical Oxidation Methods

Electro-oxidation on high-surface-area lead dioxide anodes doped with bismuth or antimony enables solvent-free or aqueous-acid oxidation of nitrotoluene derivatives. Steady-state current–potential studies show that 4-nitrotoluene oxidises at lower over-potential than o- or m-isomers, owing to its electron-withdrawing nitro group facilitating formation of the benzylic radical intermediate [8]. Yields of 75 – 80% have been reported at 1.6 V versus saturated calomel electrode in 0.5 mol L⁻¹ sulphuric acid, with minimal manganese or chromium waste streams [8].

Polymer-Supported Synthesis Approaches

Polystyrene provides a sterically directed scaffold for para nitration. The sequence comprises:

- Polystyrene nitration with mixed acids (50 – 60 °C, 3 h) giving predominantly 4-nitro substitution on the ring bound to the polymer backbone [7].

- Cleavage/Oxidation of the benzylic carbon (e.g., sodium hypochlorite or dichromate, 100 – 120 °C) liberating free 4-nitrobenzoic acid.

This route avoids chromatographic separation of isomers and is amenable to solid-phase flow reactors [6].

Industrial-Scale Production Optimization

Yield Enhancement Strategies

Continuous-flow reactors, originally developed for hazardous nitrations, have been adapted for benzylic oxidations. In a tubular reactor operating at 140 °C and 12 bar with feed concentrations below 5 wt % 4-nitrotoluene, nitric-acid oxidation achieves 93 – 94% isolated yields while maintaining low inventory to mitigate thermal runaway risks [9]. In semicontinuous mode the oxidant is charged first, and substrate is metered to maintain sub-critical concentrations, sharply reducing by-product formation [9].

In batch aerobic processes, metalloporphyrin catalysts enhance oxygen utilisation. Structure–activity studies indicate that electron-withdrawing β-pyrrolic substituents and manganese centres give the highest turnover numbers, with yields up to 90% at 55 °C and 2 MPa oxygen [3].

Catalytic System Innovations

Heterogeneous gold-silver-copper oxide mixtures supported on silica demonstrate complete conversion of 4-nitrotoluene to 4-nitrobenzoic acid at 40 °C under 0.1 MPa oxygen, albeit with long contact times (16 h) [10]. Although unsuitable for high-throughput manufacturing, these mild conditions illustrate the potential of multi-metal oxide redox cycling.

Table 2 highlights recent catalytic systems.

Catalytic platforms for industrial oxidation of 4-nitrotoluene

| Catalyst family | Oxidant | Typical operating window | Yield / selectivity | Advantage over permanganate | Reference |

|---|---|---|---|---|---|

| Metalloporphyrin Mn(III) complexes | Oxygen | 50 – 60 °C, 1.5 – 2.0 MPa | ≤90% yield, ≥95% selectivity [3] | Low waste, recyclable catalyst | 13 |

| Gold–silver–copper mixed oxides | Oxygen | 40 °C, 0.1 MPa | 90% conversion, 85% yield [10] | Ambient-like conditions, chloride-free | 1 |

| Nitric acid (semicontinuous) | Nitric acid | 140 °C, 12 bar | 93 – 94% yield [9] | Established infrastructure, scalable | 15 |

| Potassium permanganate + quaternary phosphonium salt | Permanganate | 90 °C, atmospheric | >92% yield [1] | Simple equipment, phase-transfer acceleration | 34 |

Collectively, these innovations target three industrial imperatives: (a) minimising inorganic sludge, (b) enhancing energy efficiency by lowering temperature and pressure, and (c) maintaining high selectivity to avoid costly purification.

Crystallographic Properties

Polymorphism and Crystal Structure Analysis

4-Nitrobenzoic acid exhibits polymorphism, with at least three distinct crystalline forms that have been identified and characterized through extensive crystallographic investigations. The most well-studied polymorphs include Form I and Form II, which crystallize in different monoclinic space groups [1] [2].

Form I (4NBH) represents the thermodynamically stable polymorph under ambient conditions and crystallizes in the monoclinic space group P21/n [1] [2]. This form exhibits superior thermal stability compared to other polymorphs, with experimental data confirming its predominance at room temperature and above [1] [3]. The crystal structure of Form I is characterized by hydrogen-bonded molecular dimers formed through carboxylic acid R22(8) synthons, which are stabilized through π–π stacking interactions and CH⋯π interactions [2] [4].

Form II (4NBH*) crystallizes in the monoclinic space group C2/c and represents a metastable polymorph [1] [2]. Despite its metastable nature, Form II demonstrates favorable characteristics for one-step crystal growth processes, making it kinetically accessible under specific crystallization conditions [1]. The structural differences between Form I and Form II primarily manifest in the mutual orientation of hydrogen-bonded dimers within the crystal lattice [4].

The crystallographic parameters for these polymorphs reveal distinct unit cell dimensions and packing arrangements. Form I demonstrates a triclinic unit cell with parameters: a = 6.4561(1) Å, b = 6.8598(1) Å, c = 20.9055(3) Å, β = 87.975(1)°, with Z = 2-4 depending on the specific measurement conditions [2] [5].

Structural Landscape-Guided Polymorph Discovery

A remarkable achievement in the polymorphic studies of 4-nitrobenzoic acid was the discovery of Form III after 38 years of its initial theoretical prediction [6]. This breakthrough exemplifies the power of modern crystal structure prediction methodologies combined with experimental validation techniques.

The discovery process utilized a structural landscape approach employing computational crystal structure prediction using CrystalPredictor software, followed by experimental validation through the fluoro substitution method [6] [7]. This methodology represents a paradigm shift in polymorph discovery, where computational predictions guide experimental efforts rather than relying solely on empirical screening approaches.

The crystal structure prediction studies revealed that Form III exists within the thermodynamically accessible energy landscape of 4-nitrobenzoic acid, positioned as an energetically competitive structure despite its late experimental realization [6] [7]. The structural landscape analysis demonstrated that multiple polymorphic forms can coexist within narrow energy ranges, making their experimental isolation highly dependent on specific crystallization conditions and kinetic factors.

The fluoro substitution method proved instrumental in validating the predicted Form III structure. This approach involves systematic replacement of hydrogen atoms with fluorine in related molecular systems to probe structural similarities and validate computational predictions [6]. The success of this methodology in 4-nitrobenzoic acid has established it as a valuable tool for polymorph discovery in related aromatic carboxylic acid systems.

| Polymorphic Form | Space Group | Crystal System | Stability | Discovery Method |

|---|---|---|---|---|

| Form I (4NBH) | P21/n | Monoclinic | Thermodynamically stable | Traditional crystallization [1] [2] |

| Form II (4NBH*) | C2/c | Monoclinic | Metastable | Solution crystallization [1] [2] |

| Form III | Under investigation | - | Metastable | CSP + fluoro substitution [6] |

Spectroscopic Profiling

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Signatures

The spectroscopic characterization of 4-nitrobenzoic acid provides detailed insights into its molecular structure and functional group behavior across different environments and polymorphic forms.

Infrared Spectroscopy Analysis

The infrared spectrum of 4-nitrobenzoic acid exhibits characteristic absorption bands that serve as definitive fingerprints for structural identification [8] [9] [10] [11]. The carbonyl stretching vibration appears prominently at 1680-1683 cm⁻¹, indicative of the carboxylic acid functionality [8] [9] [10] [11]. This frequency range reflects the electron-withdrawing effect of the para-nitro substituent, which slightly increases the carbonyl stretching frequency compared to unsubstituted benzoic acid.

The nitro group vibrational modes provide additional structural confirmation. The asymmetric NO₂ stretching occurs at approximately 1520 cm⁻¹, while the symmetric NO₂ stretching appears at 1350 cm⁻¹ [12] [9] [10]. These frequencies are characteristic of aromatic nitro compounds and confirm the presence of the electron-withdrawing nitro functionality in the para position relative to the carboxyl group.

Aromatic C-H stretching vibrations manifest in the region around 3194 cm⁻¹ [13], while O-H stretching from the carboxyl group appears at higher frequencies around 3317 cm⁻¹ when involved in hydrogen bonding interactions [13]. The specific frequencies of these bands vary depending on the crystalline form and hydrogen bonding environment.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Analysis: The proton NMR spectrum of 4-nitrobenzoic acid in DMSO-d₆ reveals distinct resonances that confirm the molecular structure [8] [14] [15] [11]. The aromatic protons appear as multiplets in the region 8.10-8.40 ppm, showing the characteristic pattern expected for a para-disubstituted benzene ring [8] [14] [15] [11]. The carboxylic acid proton (COOH) resonates significantly downfield at 12.74 ppm due to deshielding effects from the carbonyl group and potential hydrogen bonding interactions [14] [15].

¹³C NMR Analysis: The carbon-13 spectrum provides detailed information about the carbon framework [8] [14] [16] [11]. The carbonyl carbon appears around 170 ppm, characteristic of carboxylic acid functionality [8] [14] [16] [11]. The aromatic carbons resonate in the region 120-150 ppm, with specific chemical shifts reflecting the electronic effects of both the carboxyl and nitro substituents [8] [14] [16] [11].

Comparative studies with benzoic acid demonstrate the significant electronic influence of the nitro group on both ¹H and ¹³C chemical shifts, with downfield shifts observed for carbons in proximity to the electron-withdrawing nitro functionality [8] [10] [11].

UV-Vis Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible Absorption Spectroscopy

4-Nitrobenzoic acid exhibits characteristic electronic transitions in the ultraviolet-visible region that provide insights into its electronic structure and optical properties [17] [13] [18] [19]. The compound displays a primary absorption maximum at 263 nm in single crystal measurements [17] [18] [20], corresponding to π-π* electronic transitions within the conjugated aromatic system.

The absorption spectrum shows strong dependency on the measurement environment and solvent interactions. In various solvents, the absorption maximum can range from 213.3 nm to 263 nm [17] [13] [18] [19], demonstrating significant solvatochromic behavior. The extinction coefficient at the absorption maximum is notably high, indicative of strong electronic transitions facilitated by the extended conjugation between the benzene ring, carboxyl group, and nitro functionality [17] [18] [19].

The optical band gap has been determined to be approximately 2.9 eV through single crystal studies [17] [21] [20], positioning 4-nitrobenzoic acid as a wide band gap semiconductor material with potential applications in optoelectronic devices.

Fluorescence Spectroscopy

The intrinsic fluorescence properties of 4-nitrobenzoic acid are generally weak due to the electron-withdrawing nature of the nitro group, which facilitates non-radiative decay pathways [22] [23]. However, fluorescence can be enhanced through complexation with α-cyclodextrin, resulting in emission at 430 nm [13].

Studies involving α-cyclodextrin complexation reveal interesting solvatochromic behavior, with a blue shift in absorption maxima from 213.3 nm to 203.3 nm upon increasing α-cyclodextrin concentration [13]. This behavior indicates the formation of inclusion complexes that alter the electronic environment of the 4-nitrobenzoic acid molecule.

The fluorescence quantum yield remains low (approximately 0.022 in derivative compounds) [22] [23], consistent with the presence of the nitro group, which typically acts as a fluorescence quencher through enhanced intersystem crossing to triplet states.

| Spectroscopic Method | Key Absorption/Shift | Assignment | Solvent/Conditions |

|---|---|---|---|

| IR | 1680-1683 cm⁻¹ | C=O stretch | KBr disc [8] [9] [10] [11] |

| IR | 1520 cm⁻¹ | NO₂ asym. stretch | KBr disc [12] [9] [10] |

| IR | 1350 cm⁻¹ | NO₂ sym. stretch | KBr disc [12] [9] [10] |

| ¹H NMR | 8.10-8.40 ppm | Aromatic H | DMSO-d₆ [8] [14] [15] [11] |

| ¹H NMR | 12.74 ppm | COOH | DMSO-d₆ [14] [15] |

| ¹³C NMR | ~170 ppm | C=O carbon | DMSO-d₆ [8] [14] [16] [11] |

| UV-Vis | 263 nm | π-π* transition | Single crystal [17] [18] [20] |

| Fluorescence | 430 nm | Emission | α-CD complex [13] |

Thermal Stability and Phase Behavior

Melting Point and Decomposition Analysis

The thermal behavior of 4-nitrobenzoic acid has been extensively characterized through differential scanning calorimetry (DSC) and related thermal analysis techniques, revealing important insights into its stability and phase transitions.

Melting Point Characteristics

4-Nitrobenzoic acid exhibits a melting point range of 237-242°C [24] [25] [26] [27] [28] [29], with slight variations reported depending on the measurement conditions and sample purity. The relatively high melting point reflects the strong intermolecular hydrogen bonding network formed by the carboxylic acid dimers in the solid state.

Purity

Physical Description

DryPowder

WHITE-TO-YELLOW CRYSTALS.

Color/Form

Monoclinic leaflets, plates from benzene crystallization

Colorless crystals

Yellow-white crystals

XLogP3

Exact Mass

Boiling Point

Flash Point

201 °C c.c.

Density

1.5997

1.61 g/cm³

LogP

log Kow = 1.89

1.89

Appearance

Melting Point

242.0 °C

Sublimes

242 °C

Storage

UNII

Related CAS

3847-57-2 (hydrochloride salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 401 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 400 of 401 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (66.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (29%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 50 °C: 1

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Oxidation of p-nitrotoluene with hot chromic acid mixture.

By oxidizing p-nitrotoluene by potassium hexacyanoferrate(III) in alkaline solution, potassium permanganate, or potassium dichromate.

General Manufacturing Information

Has bactericidal action against Staphylococci and Streptococci.

Dates

New Biocatalyst Including a 4-Nitrobenzoic Acid Mediator Embedded by the Cross-Linking of Chitosan and Genipin and Its Use in an Energy Device

Kyuhwan Hyun, Suhyeon Kang, Jiyong Kim, Yongchai KwonPMID: 32343553 DOI: 10.1021/acsami.0c05564

Abstract

A new anodic catalyst consisting of carbon nanotube, 4-nitrobenzoic acid, chitosan, genipin, and glucose oxidase (GOx) (CNT/4-NBA/[Chit/GOx/GP]) is suggested to promote the glucose oxidation reaction (GOR) and the performance of enzymatic biofuel cell (EBC). In this catalyst, through the cross-linked structure of chitosan and genipin and the proper distribution of amine groups within chitosan, many GOx molecules are maximally captured, their leaching out is suppressed, and the GOR is improved upon. In addition, 4-nitrobenzoic acid plays the role of mediator well. The effect induced by the cross-linked structure is evaluated by ultraviolet-visible (UV-vis) spectroscopy, pH measurements, and electrochemical characterizations. According to the characterizations, the new CNT/4-NBA/[Chit/GOx/GP] catalyst contains a large amount of GOx (17.8 mg/mL) and produces a high anodic current (331 μA/cmat 0.3 V vs Ag/AgCl) with a low onset potential (0.05 V vs Ag/AgCl) because its catalytic activity follows the desirable reaction pathway that minimizes creation of a protonated amine group that interferes with GOR. When the performance of EBC using this catalyst as an anodic electrode is measured, the EBC shows a high open-circuit voltage of 0.54 V and a maximum power density of 38 μW/cm

.

Characterization of an efficient chloramphenicol-mineralizing bacterial consortium

Xiaodan Ma, Mengyuan Qi, Zhiling Li, Youkang Zhao, Peisheng Yan, Bin Liang, Aijie WangPMID: 30703654 DOI: 10.1016/j.chemosphere.2019.01.131

Abstract

Obtaining efficient antibiotic-mineralizing consortium or pure cultures is a central issue for the deep elimination of antibiotic-contaminated environments. However, the antibiotic chloramphenicol (CAP) mineralizing consortium has not yet been reported. In this study, an efficient CAP-mineralizing consortium was successfully obtained with municipal activated sludge as the initial inoculum. This consortium is capable of aerobically subsisting on CAP as the sole carbon, nitrogen and energy sources and completely degrading 50 mg LCAP within 24 h. After 5 d, 71.50 ± 2.63% of CAP was mineralized and Cl

recovery efficiency was 90.80 ± 7.34%. Interestingly, the CAP degradation efficiency obviously decreased to 18.22 ± 3.52% within 12 h with co-metabolic carbon source glucose. p-nitrobenzoic acid (p-NBA) was identified as an intermediate product during CAP biodegradation. The consortium is also able to utilize p-NBA as the sole carbon and nitrogen sources and almost completely degrade 25 mg L

p-NBA within 24 h. Microbial community analysis indicated that the dominant genera in the CAP-mineralizing consortium all belong to Proteobacteria (especially Sphingobium with the relative abundance over 63%), and most bacteria could degrade aromatics including p-NBA, suggesting these genera involved in the upstream and downstream pathway of CAP degradation. Although the acclimated consortium has been successively passaged 152 times, the microbial community structure and core genera were not obviously changed, which was consistent with the stable CAP degradation efficiency observed under different generations. This is the first report that the acclimated consortium is able to mineralize CAP through an oxidative pathway with p-NBA as an intermediate product.

Rapid identification of Mycobacterium tuberculosis complex in clinical isolates by combining presumptive cord formation and MPT64 Antigen Immunochromatographic Assay

Nikhilesh Kumar, A Agarwal, T N Dhole, Y K SharmaPMID: 26117477 DOI: 10.1016/j.ijtb.2015.04.007

Abstract

Combining the results of presumptive cord formation in smear and MPT64 Antigen Immunochromatographic Assay has been suggested to reduce the false negative and positive rates for identification of Mycobacterium tuberculosis (MTB) complex in liquid culture. This study was done to evaluate the clinical utility of combining the results of the two tests for rapid identification MTB complex in mycobacterial isolates.484 isolates of mycobacteria obtained in MGIT culture were identified using presumptive cord formation in smear and further by MPT64 Antigen ICT assay. Result obtained were analyzed taking PNB inhibition test as the reference standard.

Combining the results of the two tests, 464 (95.9%) isolates were correctly identified while discrepant results were obtained in 20 (4.1%) isolates. When the results of the two tests were intersected, the specificity and PPV was 100%, but the sensitivity decreased to 96.4% and the NPV to 68.6%. On the other hand, when the results of the two methods were combined, the sensitivity and NPV was 100%, but the specificity decreased to 88.6% and the PPV to 99.1%.

Presumptive cord formation and MPT64 antigen ICT assay can be used in combination for identification of MTB complex. When both the test are positive, the culture can be reported to contain MTB complex. If both the tests are negative, the culture should be reported to contain NTM. Only when discrepant results are obtained by the two tests, further evaluation is necessary to ensure an accurate diagnosis.

Asymmetric ligand binding in homodimeric Enterobacter cloacae nitroreductase yields the Michaelis complex for nitroaromatic substrates

Andrew J ChristoffersonPMID: 31953608 DOI: 10.1007/s00894-020-4288-9

Abstract

Nitroreductase enzymes are of interest as antibiotic targets and as activators in enzyme prodrug therapy, but the precise substrate binding orientation and reaction mechanism are poorly understood. In order to design more effective antibiotics and improve enzyme prodrug therapy, an atomistic description of nitroaromatic substrate binding in the active Michaelis complex is highly desirable. Here, using an iterative molecular dynamics (MD) simulation protocol, the binding of p-nitrobenzoic acid (p-NBA) in oxidized and reduced Enterobacter cloacae nitroreductase (NR) was investigated. For the oxidized NR, the MD simulations distinguished between the two possible binding orientations of p-NBA in NR from X-ray crystal structure data. For the reduced NR, a distinct active binding orientation of p-NBA was found when the second active site of the NR homodimer was occupied by a NADH analogue. This model of the active Michaelis complex of p-NBA with NR provides a rationale for the reduction of p-NBA by NR via a hydride transfer reaction mechanism suggested by experimental results, and brings the proposed reaction mechanism from experiment and computational models into agreement.Bioprospecting Fluorescent Plant Growth Regulators from Arabidopsis to Vegetable Crops

Radu L Sumalan, Liliana Halip, Massimo E Maffei, Lilia Croitor, Anatolii V Siminel, Izidora Radulov, Renata M Sumalan, Manuela E CrisanPMID: 33802041 DOI: 10.3390/ijms22062797

Abstract

The phytohormone auxin is involved in almost every process of a plant's life, from germination to plant development. Nowadays, auxin research connects synthetic chemistry, plant biology and computational chemistry in order to develop innovative and safe compounds to be used in sustainable agricultural practice. In this framework, we developed new fluorescent compounds, ethanolammonium-aminobenzoate (HEA-

ABA) and

-nitrobenzoate (HEA-

NBA), and investigated their auxin-like behavior on two main commercial vegetables cultivated in Europe, cucumber (

) and tomato (

), in comparison to the model plant Arabidopsis (

). Moreover, the binding modes and affinities of two organic salts in relation to the natural auxin indole-3-acetic acid (IAA) into TIR1 auxin receptor were investigated by computational approaches (homology modeling and molecular docking). Both experimental and theoretical results highlight HEA-

ABA as a fluorescent compound with auxin-like activity both in Arabidopsis and the commercial cucumber and tomato. Therefore, alkanolammonium benzoates have a great potential as promising sustainable plant growth stimulators to be efficiently used in vegetable crops.

Chemical aspects of the primary ionization mechanisms in matrix-assisted laser desorption ionization

Pietro Traldi, Laura Molin, Sara Crotti, Roberta Seraglia, Zbigniew Czarnocki, Joanna Szawkało, Jan K Maurin, Franciszek A PlucińskiPMID: 25905868 DOI: 10.1255/ejms.1296

Abstract

It has been proposed that the primary ionization mechanism occurring in matrix-assisted laser desorption ionization (MALDI) experiments originates from the presence, in the solid-state matrix-analytes sample, of matrix dimers. These species are formed by the interaction of carboxylic groups present in the matrix molecules with the formation of strong hydrogen bonds. Theoretical calculations proved that the laser irradiation of these structures leads to one or two H-bridge cleavages, giving rise to an "open" dimer structure or to disproportionation with the formation of MH(+) and [M-H](-) species. The ions so formed can be considered highly effective in their reaction with analyte ions, leading to their protonation (or deprotonation). To achieve further evidence for these proposals, in the present study the energetics of the reactions of ions from different aromatic carboxylic acids with two amino acids (glycine and lysine) and three multipeptides (gly-gly, gly-gly-gly and gly-gly-gly-gly) was investigated. The lowest ∆G values were obtained for 2,5- dihydroxybenzoic acid, widely employed as the MALDI matrix. Also, for p-nitrobenzoic acid the reaction is slightly exothermic, while for the other aromatic carboxylic acids derivatives positives values of ∆G are present.Prevention of haemoglobin glycation by acetylsalicylic acid (ASA): A new view on old mechanism

Shabnam Ghazanfari-Sarabi, Mehran Habibi-Rezaei, Rosheh Eshraghi-Naeeni, Ali Akbar Moosavi-MovahediPMID: 30986221 DOI: 10.1371/journal.pone.0214725

Abstract

Diabetic hyperglycemia provokes glycation of haemoglobin (Hb), an abundant protein in red blood cells (RBCs), by increasing its exposure to carbohydrates. Acetylsalicylic acid (ASA; Aspirin) is one of the first agents, which its antiglycation effect was witnessed. Although the precise molecular mechanism of action of ASA on protein glycation is not indisputably perceived, acetylation as its main molecular mechanism has been proposed. This report aims to unravel the meticulous mechanism of action of ASA by using two ASA analogues; benzoic acid (BA) and para-nitrobenzoic acid (NBA), despite their lack of acetyl group. In this regard, the inhibitory effect of these two chemicals in comparison with ASA on Hb fructation is reported. UV-visible spectroscopy, intrinsic advanced glycation end products (AGE) fluorescence spectroscopy, extrinsic thioflavin T (ThT) binding fluorescence spectroscopy, 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay, and single cell gel electrophoresis (SCGE) were used to explore the effects of BA and NBA in comparison with aforementioned chemicals in the context of protein glycation. In spite of the lack of acetyl substitution, NBA is reported as a novel agent with prominent inhibitory efficacy than ASA on the protein glycation. This fact brings up a possible new mechanism of action of ASA and reconsiders acetylation as the sole mechanism of inhibition of protein glycation.Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid

Alex Aw, Marshall Fritz, Jonathan W Napoline, Pamela Pollet, Charles L LiottaPMID: 29286370 DOI: 10.3791/56608

Abstract

Continuous flow technology has been identified as instrumental for its environmental and economic advantages leveraging superior mixing, heat transfer and cost savings through the "scaling out" strategy as opposed to the traditional "scaling up". Herein, we report the reaction of diphenyldiazomethane with p-nitrobenzoic acid in both batch and flow modes. To effectively transfer the reaction from batch to flow mode, it is essential to first conduct the reaction in batch. As a consequence, the reaction of diphenyldiazomethane was first studied in batch as a function of temperature, reaction time, and concentration to obtain kinetic information and process parameters. The glass flow reactor set-up is described and combines two types of reaction modules with "mixing" and "linear" microstructures. Finally, the reaction of diphenyldiazomethane with p-nitrobenzoic acid was successfully conducted in the flow reactor, with up to 95% conversion of the diphenyldiazomethane in 11 min. This proof of concept reaction aims to provide insight for scientists to consider flow technology's competitiveness, sustainability, and versatility in their research.Electronic structure, vibrational spectral and intervening orbital interactions studies of NLO material: guanidinium 4-nitrobenzoate

V Sasikala, D Sajan, K Job Sabu, T Arumanayagam, P MurugakoothanPMID: 25600681 DOI: 10.1016/j.saa.2014.12.013

Abstract

Single crystals of guanidinium 4-nitrobenzoate (GPNB) have been grown by slow evaporation method. Grown crystals were characterized by FT-IR, FT-Raman, UV-Vis absorption and UV-Vis transmission spectroscopies. Crystal defects and surface morphology were studied by etching method. Dielectric properties of the crystal such as dielectric constant, dielectric loss and AC electrical conductivity as function of frequency (50 Hz-5 MHz) at two temperatures (35°C and 100°C) were measured. The frequency and temperature dependence of dielectric behaviour were investigated. The equilibrium geometry, vibrational spectral analysis, intramolecular charge transfer interactions using NBO method, first order hyperpolarizability, molecular electrostatic potential and frontier molecular orbital analysis for GPNB have been studied using density functional theory at B3LYP/cc-pVTZ level. Vibrational spectral study reveals the presence of moderate and weak N-H⋯O bonds in GPNB. NBO analysis also confirms the presence of intramolecular N-H⋯O hydrogen bonding and investigates the stability as well as the intervening orbital interactions. The electronic absorption spectrum of the gas and water phases of GPNB were simulated using time dependent density functional theory and NBO transitions for the three lowest excited states were assigned and studied.Evaluation of thin-layered agar for

Divya Tharmalingam, Sridharan Sathyamoorthy Kopula, Kennedy Kumar PalrajPMID: 31210157 DOI: 10.4103/ijmy.ijmy_45_19

Abstract

Tuberculosis (TB) is India's major public health problem. According to the WHO, India harbors the largest number of cases, and TB control remains a challenge in diagnosis, drug resistance, and treatment. We undertook this study to compare the isolation rates of Mycobacterium tuberculosis (MTB) in agar, egg-based media, incidence of multidrug-resistant (MDR), and extended drug resistance (XDR) in MTB. This study aimed to compare and evaluate thin-layered agar (TLA) for the cultivation and drug susceptibility pattern of MTB with the conventional egg-based Lowenstein-Jensen's (LJ) medium and to differentiate atypical Mycobacterium by incorporating para-nitrobenzoic acid (PNB) in the TLA medium. This cross-sectional study was conducted in Sri Ramachandra Medical College and Research Institute, Porur, Chennai.A total of 68 smear-positive samples were inoculated into TLA (Middle Brook 7H 11) and LJ media with and without antibiotics (rifampicin, isoniazid, and ofloxacin) simultaneously after decontamination by the modified Petroff's method. TLA with PNB was also used to differentiate the growth of nontuberculous mycobacterium (NTM). Incubation was done at 37°C, and reading was taken every 3

day for 6 weeks in case of TLA and for 8 weeks in case of LJ medium.

Out of the 68 samples, 64 (94.1%) grew in LJ, and the growth observed at the end of the 1

, 2

, 3

, 4

, 5

, and 6-10

weeks was 0, 12 (18.8%), 10 (15.6%), 14 (21.9%), 15 (23.4%), and 13 (20.3%), respectively. Similarly, in TLA, 65 (95.5%) samples were grown, among which 22 (33.8%) grew in the 1

week and the rest (43 [66.2%]) in the 2

week. MDR and XDR were observed in 4 (5.8%) and 3 (4.4%) samples, respectively. Seven of them were NTM.

TLA is a better medium, with time to positivity ranging from 1 to 2 weeks with drug susceptibility and the pattern is also comparable with LJ medium. Incorporation of PNB in TLA helps in differentiating NTM.